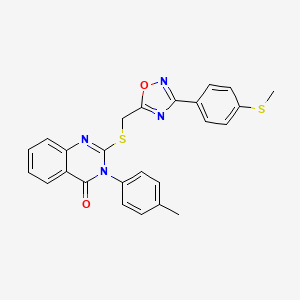

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one" is a synthetic organic compound with potential applications across various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its unique structure features a combination of oxadiazole and quinazoline rings, along with a tolyl group and a methylthio substituent, contributing to its diverse reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of a quinazoline derivative with a 1,2,4-oxadiazole precursor. The process generally starts with the preparation of the 1,2,4-oxadiazole by reacting an appropriate amidoxime with an acyl chloride or anhydride. This intermediate is then alkylated with a halogenated methylthiol derivative under basic conditions to form the oxadiazole-thioether. Concurrently, a quinazoline moiety is synthesized through a multi-step process involving the formation of a benzamide intermediate, followed by cyclization and functionalization with a methylthio group.

Industrial Production Methods: For large-scale production, the synthesis may be adapted to a continuous flow process, optimizing reaction conditions such as temperature, pressure, and solvent to improve yield and reduce waste. Catalysts and automated systems may be employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: The compound may undergo oxidation reactions at the methylthio group, potentially forming sulfoxides or sulfones.

Reduction: Reduction of the oxadiazole ring can lead to the formation of aminomethyl derivatives.

Substitution: Various nucleophilic or electrophilic substitution reactions can occur on the quinazoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituents: Halides, nitriles, and nitro compounds can be introduced using appropriate conditions.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Aminomethyl Derivatives: From reduction reactions.

Functionalized Quinazolines: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds containing quinazolinone and oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

- In Vitro Studies : Research has shown that derivatives similar to the target compound demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells, using assays such as MTT to assess cell viability .

Antimicrobial Activity

The incorporation of oxadiazole rings has been linked to enhanced antimicrobial properties:

- Spectrum of Activity : Compounds have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. For example, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Structure-Activity Relationship (SAR) : Substituents on the oxadiazole and quinazolinone rings play a crucial role in determining antimicrobial potency.

Case Study 1: Anticancer Screening

A recent study synthesized several quinazolinone derivatives and tested their anticancer efficacy against the MDA-MB-231 breast cancer cell line. The results indicated that certain modifications to the oxadiazole moiety significantly increased cytotoxicity compared to standard chemotherapeutics like paclitaxel .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of synthesized oxadiazole derivatives. The study employed broth microdilution methods to evaluate minimum inhibitory concentrations (MICs) against various pathogens. Compounds with halogen substitutions exhibited superior activity, suggesting a promising avenue for developing new antibiotics .

Wirkmechanismus

The mechanism by which "2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one" exerts its effects is thought to involve interactions with various molecular targets, such as kinases or enzymes involved in cellular signaling pathways. Its structural features allow it to bind to active sites, potentially inhibiting the function of target proteins and disrupting biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one

2-(((3-(4-(methylthio)phenyl)-1,2,4-thiadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)quinazolin-4(3H)-one

Uniqueness: The specific combination of the oxadiazole and quinazoline rings with the methylthio and tolyl groups sets this compound apart, providing a distinctive reactivity and potential bioactivity profile. This uniqueness makes it a valuable scaffold for designing new molecules with targeted properties.

Biologische Aktivität

The compound 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a novel derivative within the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of quinazolinone derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a series of reactions involving the formation of the oxadiazole ring and subsequent thioether formation. The detailed synthetic pathway includes:

- Formation of the Oxadiazole Ring : The initial step involves the reaction of 4-methylthioaniline with appropriate reagents to form the oxadiazole moiety.

- Thioether Formation : The synthesized oxadiazole is then reacted with p-tolylquinazolinone to introduce the thioether linkage.

- Final Compound Isolation : The final product is purified using chromatographic techniques.

Biological Activity

Quinazolinone derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound under discussion exhibits several notable biological activities:

Anticancer Activity

Recent studies have highlighted that quinazolinone derivatives can inhibit cancer cell proliferation through various mechanisms:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). For instance, certain derivatives demonstrated IC50 values in the micromolar range (less than 10 μM) against these cell lines .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as EGFR and histone deacetylase pathways .

Antibacterial Activity

The compound also exhibits promising antibacterial properties:

- Inhibition of Bacterial Growth : Quinazolinone derivatives have been tested against various bacterial strains. For example, compounds structurally similar to our target were effective against Staphylococcus aureus and Streptococcus pneumoniae, with significant zones of inhibition reported .

| Bacterial Strain | Zone of Inhibition (cm) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.4 | |

| Streptococcus pneumoniae | 1.2 |

Case Studies and Research Findings

- Antiproliferative Activity Study : A study focused on a series of quinazolinone derivatives demonstrated that compounds with similar structural features to our target showed effective antiproliferative activity against NSCLC cells, particularly those resistant to EGFR-TKIs .

- Antimicrobial Efficacy : Another study indicated that certain quinazolinone derivatives exhibited strong antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2S2/c1-16-7-11-18(12-8-16)29-24(30)20-5-3-4-6-21(20)26-25(29)33-15-22-27-23(28-31-22)17-9-13-19(32-2)14-10-17/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBOBVFTYGTSCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.